Methyl 2-amino-6-methylisonicotinate
Overview
Description
Methyl 2-amino-6-methylisonicotinate is an organic compound with the molecular formula C8H10N2O2 It is a derivative of isonicotinic acid and features a methyl ester group at the 2-position and an amino group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-6-methylisonicotinate typically involves the esterification of 2-amino-6-methylisonicotinic acid. One common method includes the reaction of 2-amino-6-methylisonicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester . Another method involves the use of microwave-induced regioselective methoxylation followed by esterification .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reaction technologies to enhance yield and purity. This method involves the sequential microwave-induced reactions followed by flow reaction hydrogenation .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-6-methylisonicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 2-amino-6-methylisonicotinic acid.
Reduction: 2-amino-6-methylisonicotinamide.
Substitution: Various substituted derivatives depending on the alkyl halide used.
Scientific Research Applications
Methyl 2-amino-6-methylisonicotinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a precursor for biologically active compounds.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-methylisonicotinate involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes, modulating their activity. The compound may also participate in pathways involving the synthesis of nucleotides and other essential biomolecules .
Comparison with Similar Compounds
Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
Methyl 2-aminoisonicotinate: Similar structure but lacks the methyl group at the 6-position.
Uniqueness: Methyl 2-amino-6-methylisonicotinate is unique due to the presence of both an amino group and a methyl group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for the synthesis of specialized derivatives with potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-amino-6-methylpyridine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(8(11)12-2)4-7(9)10-5/h3-4H,1-2H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFVJWCKNWSTCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697605 | |
Record name | Methyl 2-amino-6-methylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029128-50-4 | |
Record name | Methyl 2-amino-6-methylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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